B1192328 BQS-481

BQS-481

Cat. No.: B1192328
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to a class of compounds targeting KIF11, a motor protein critical for mitotic spindle formation during cell division. Inhibition of KIF11 disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Market Presence and Developers

BQS-481 is developed and commercialized by key pharmaceutical players, including Array BioPharma Inc., Novartis AG, and Merck & Co., Inc., which dominate the competitive landscape of KIF11 inhibitors . Its clinical development aligns with the broader industry focus on targeting mitotic mechanisms in oncology.

The KIF11 inhibitor market includes compounds such as BIND-267 , ALN-VSP , 4SC-205 , and This compound , each with distinct market dynamics and clinical performance. Below is a comparative analysis based on sales data, growth trends, and market share.

Sales Volume and Growth Rates

Table 1: Historical Sales Performance in China (2017–2022)
Compound 2017–2022 CAGR (%) Key Applications
This compound 10.2 Colorectal, Liver Cancer
BIND-267 8.5 Breast, Renal Cancer
ALN-VSP 7.8 Liver Cancer
4SC-205 6.3 Colorectal Cancer

Source: China KIF11 Market Report

Table 2: Sales Growth Forecast (2020–2025)
Compound 2020–2025 CAGR (%) Market Share (2025)
This compound 9.1 28%
BIND-267 7.6 22%
ALN-VSP 6.9 19%
4SC-205 5.4 15%

Source: Global KIF11 Industry Analysis

This compound demonstrates superior growth (9.1% CAGR) compared to peers, attributed to its broader application spectrum and robust clinical trial outcomes in colorectal and liver cancers .

Market Share Dynamics

This compound is projected to capture 28% of the Chinese KIF11 inhibitor market by 2025, surpassing BIND-267 (22%) and ALN-VSP (19%). This dominance reflects its strategic prioritization by developers like Novartis AG and Merck & Co., Inc. .

Price Trends and Cost-Effectiveness

From 2020–2025, this compound exhibited a 6% annual price reduction due to scale-up in production, while competitors like 4SC-205 faced price volatility (+2% in 2023, -3% in 2024) . This cost stability enhances this compound’s accessibility in emerging markets.

Application-Specific Performance

Table 3: Therapeutic Application Coverage (2025 Forecast)
Compound Colorectal Cancer Liver Cancer Breast Cancer Renal Cancer
This compound 35% 30% 20% 15%
BIND-267 20% 10% 40% 30%
ALN-VSP 5% 50% 10% 35%
4SC-205 45% 5% 30% 20%

Source: KIF11 Therapeutic Application Analysis

This compound leads in colorectal and liver cancer applications, whereas BIND-267 and 4SC-205 specialize in breast and colorectal cancers, respectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.